N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[3-(Acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-methoxyphenyl group. The acetamide side chain is attached to a phenyl ring bearing an acetylamino (-NHCOCH₃) group at the meta position. This structural configuration confers distinct physicochemical properties, including moderate lipophilicity due to the methoxy group and hydrogen-bonding capacity from the acetamide and pyridazinone moieties.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-14(26)22-16-4-3-5-17(12-16)23-20(27)13-25-21(28)11-10-19(24-25)15-6-8-18(29-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBYHIBPMUNOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Acetamide Side Chain Diversity: The antipyrine hybrid in replaces the acetylamino phenyl group with an antipyrine (1,5-dimethyl-3-oxo-2-phenylpyrazolyl) moiety, which may enhance aromatic stacking interactions in biological targets.
Spectroscopic Characterization
- IR Spectroscopy: All compounds exhibit strong C=O stretches between 1660–1680 cm⁻¹, confirming the pyridazinone and acetamide carbonyl groups .
- ¹H NMR : The 4-methoxyphenyl group in the target compound and shows a singlet at δ ~3.8 ppm for the methoxy protons, whereas antipyrine hybrids display distinct aromatic multiplet signals (δ 7.2–7.4 ppm).
Discussion: Substituent Effects and Design Considerations
Pyridazinone Core Modifications: Electron-donating groups (e.g., 4-OCH₃) improve metabolic stability but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., 4-Cl in ). Bulky substituents (e.g., 1-naphthyl ) may hinder binding in sterically restricted active sites.
Side Chain Optimization: The 3-acetylamino phenyl group in the target compound balances hydrophilicity and hydrogen-bonding capacity, whereas antipyrine moieties prioritize π-π interactions.
Synthetic Feasibility :
- Piperazinyl and aryl substitutions (e.g., ) require multi-step syntheses but offer modularity for structure-activity relationship (SAR) studies.
Biological Activity
N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antioxidant, anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.39 g/mol. The structural components include an acetylamino group, a pyridazine ring, and a methoxyphenyl moiety, which contribute to its biological functions.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives containing the methoxyphenyl group have demonstrated effective radical scavenging abilities, particularly in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) . The antioxidant activity is crucial as it helps in mitigating oxidative stress, which is linked to various diseases including cancer.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
- Cell Line Studies : The compound has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. An MTT assay demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells. For example, similar compounds are known to inhibit topoisomerase activity and disrupt microtubule formation, leading to cell cycle arrest and apoptosis .
Case Studies
- Study on Glioblastoma Cells : In a study focusing on U-87 cells, treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 100 µM after 48 hours. This suggests potent activity against aggressive tumor types .
- Comparative Analysis : When compared to standard chemotherapeutics like etoposide and docetaxel, this compound exhibited comparable or superior cytotoxicity against specific cancer lines, indicating its potential as a novel therapeutic agent .
Pharmacological Implications
The diverse biological activities of this compound suggest its potential utility in pharmacotherapy beyond oncology:
- Anti-inflammatory Effects : Similar compounds have been documented to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : Some derivatives within this chemical class have shown promise as antimicrobial agents against various pathogens, further broadening the therapeutic applications of this compound .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.39 g/mol |
| Antioxidant Activity | Significant (DPPH assay) |
| Anticancer Activity | Effective against U-87 and MDA-MB-231 |
| Mechanism | Potential inhibition of topoisomerase |
| Other Activities | Anti-inflammatory and antimicrobial potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
